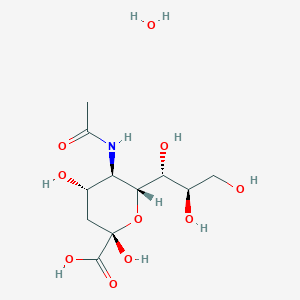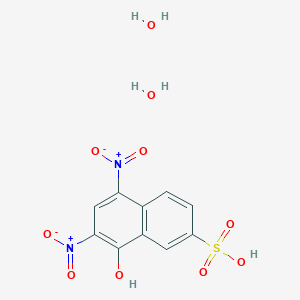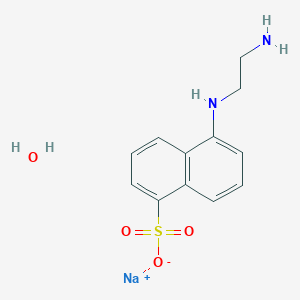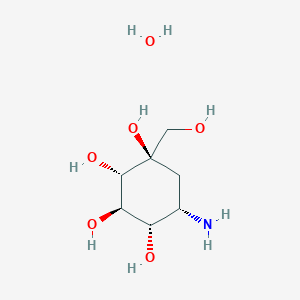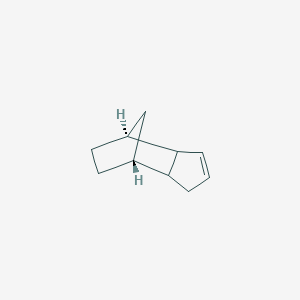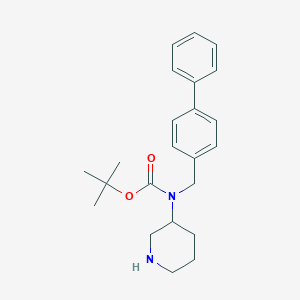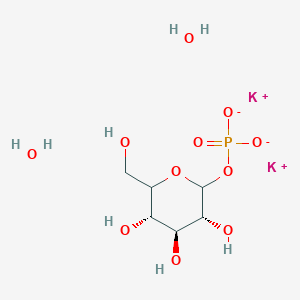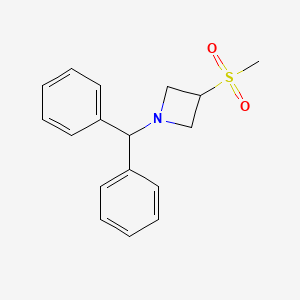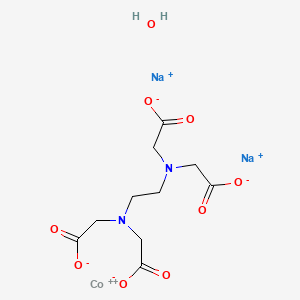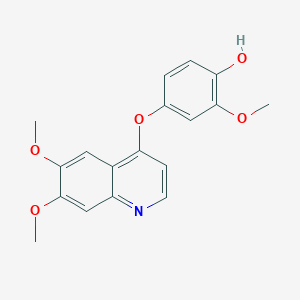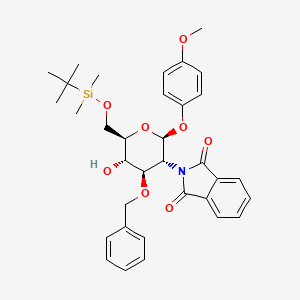
4-Methoxyphenyl 3-o-benzyl-6-o-tert-butyldimethylsilyl-2-deoxy-2-phthalimido-beta-d-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 3-o-benzyl-6-o-tert-butyldimethylsilyl-2-deoxy-2-phthalimido-beta-d-glucopyranoside is a complex organic compound with a molecular formula of C34H41NO8Si and a molecular weight of 619.78 g/mol. This compound is a derivative of glucose and is characterized by the presence of a methoxyphenyl group, a benzyl group, a tert-butyldimethylsilyl group, and a phthalimido group.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The key steps include:
Protection of glucose: The hydroxyl groups of glucose are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Introduction of the benzyl group: The benzyl group is introduced using benzyl chloride in the presence of a base such as sodium hydride (NaH).
Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced using 4-methoxyphenyl bromide in the presence of a strong base like potassium tert-butoxide (KOtBu).
Introduction of the phthalimido group: The phthalimido group is introduced using phthalic anhydride and hydrazine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The phthalimido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyldimethylsilyl group can be removed using fluoride ions, such as tetra-n-butylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: CrO3, KMnO4, acetic acid (AcOH).
Reduction: LiAlH4, ether solvent.
Substitution: TBAF, THF (tetrahydrofuran).
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid.
Reduction: Phthalimide amine.
Substitution: De-protected glucose derivative.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It is used in the study of carbohydrate-protein interactions and glycoprotein analysis.
Industry: It is used in the production of bioactive compounds and as a building block in the synthesis of natural products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in the context of glycosidase inhibition, the compound may bind to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds. The molecular targets and pathways involved would be specific to the biological or chemical system under study.
Comparison with Similar Compounds
This compound is unique due to its specific combination of substituents, which provide it with distinct chemical properties and reactivity. Similar compounds include:
4-Methoxyphenyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-glucopyranoside: This compound has a similar structure but with a benzylidene group instead of a tert-butyldimethylsilyl group.
4-Methoxyphenyl 3-o-benzyl-2-deoxy-2-phthalimido-beta-d-glucopyranoside: This compound lacks the tert-butyldimethylsilyl group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO8Si/c1-34(2,3)44(5,6)41-21-27-29(36)30(40-20-22-12-8-7-9-13-22)28(33(43-27)42-24-18-16-23(39-4)17-19-24)35-31(37)25-14-10-11-15-26(25)32(35)38/h7-19,27-30,33,36H,20-21H2,1-6H3/t27-,28-,29-,30-,33-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPADXNBRMVELS-XSETXXIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO8Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
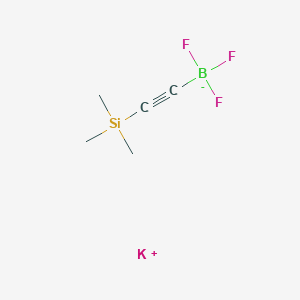
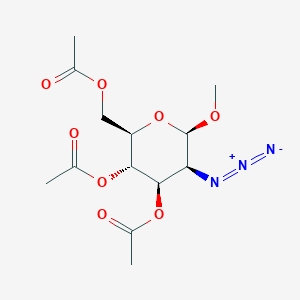
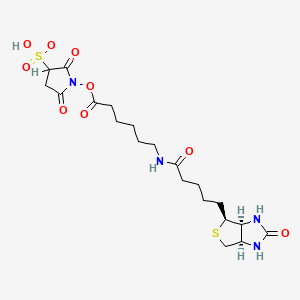
![(1R,2S,6S,7R,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B8004090.png)
